1,8-Dimethyltetralin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Dimethyltetralin can be synthesized through the acid-catalyzed cyclization of alkenylbenzene feedstocks. One common method involves the cyclization of 5-(o-, m-, or p-tolyl)-pent-1- or -2-ene or 5-phenyl-hex-1- or -2-ene in a liquid phase reaction. The desired dimethyltetralin is removed from the reaction mixture by distillation simultaneously with the addition of the feedstock .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of distillation reactors. The process typically includes the cyclization of specific alkenylbenzene feedstocks under acidic conditions, followed by the removal of the product through distillation .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyltetralin undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding naphthalene derivatives.
Reduction: Hydrogenation reactions can further reduce the compound to more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are often used in hydrogenation reactions.
Substitution: Reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives.
Reduction: More saturated hydrocarbons like decahydronaphthalene.
Substitution: Various substituted tetralin derivatives depending on the substituent introduced.
Scientific Research Applications
1,8-Dimethyltetralin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,8-dimethyltetralin involves its interaction with various molecular targets and pathways. As a polycyclic hydrocarbon, it can participate in hydrophobic interactions with biological membranes and proteins. Its effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyltetralin: Another dimethyl derivative of tetralin, differing in the position of the methyl groups.
Tetralin (1,2,3,4-tetrahydronaphthalene): The parent compound without methyl substitutions.
Decahydronaphthalene (decalin): A fully hydrogenated derivative of naphthalene.
Uniqueness
1,8-Dimethyltetralin is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to other dimethyltetralin isomers .
Properties
IUPAC Name |
1,8-dimethyl-1,2,3,4-tetrahydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-5-3-7-11-8-4-6-10(2)12(9)11/h3,5,7,10H,4,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNZVXVZQFTXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC=CC(=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880794 | |
Record name | naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25419-33-4 | |
Record name | 1,8-Dimethyltetralin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10880794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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